4-Amino-3-chloro-5-methylbenzonitrile

説明

Contextualizing 4-Amino-3-chloro-5-methylbenzonitrile within Substituted Benzonitrile (B105546) Frameworks

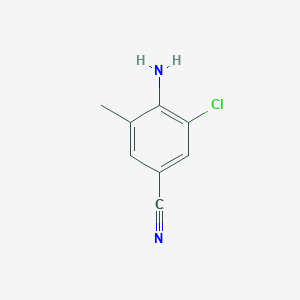

This compound is a polysubstituted benzonitrile, a framework where a benzene (B151609) ring is functionalized with multiple distinct chemical groups. The structure of this compound, with the molecular formula C₈H₇ClN₂, is characterized by a central benzene ring to which four different groups are attached: an amino group (–NH₂), a chloro group (–Cl), a methyl group (–CH₃), and a nitrile or cyano group (–C≡N). nist.govscbt.com

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 158296-69-6 nist.govscbt.comapolloscientific.co.uk |

| Molecular Formula | C₈H₇ClN₂ nist.govscbt.com |

| Molecular Weight | 166.61 g/mol scbt.comsigmaaldrich.comepa.gov |

| InChI Key | NDTNVCCDQAOBSZ-UHFFFAOYSA-N nist.govsigmaaldrich.com |

Overview of Strategic Importance in Contemporary Organic and Medicinal Chemistry

Substituted benzonitriles are of strategic importance due to the versatility of the nitrile group as a synthetic precursor. The nitrile can be hydrolyzed to form amides or carboxylic acids, reduced to form primary amines, or used in the construction of various nitrogen-containing heterocycles. This functional group transformation is fundamental in the synthesis of complex molecules.

This compound, in particular, serves as a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other specialty organic compounds. cymitquimica.com The presence of the amino and chloro groups allows for further functionalization through a variety of reactions. For instance, the amino group can undergo diazotization followed by substitution (Sandmeyer reaction), and both the amino and chloro substituents can be involved in modern cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds. The chlorine atom is a common feature in many pharmaceuticals, often enhancing metabolic stability or binding affinity, making chloro-containing intermediates like this one particularly relevant in drug discovery. nih.govchemrxiv.org

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Physical Form | Solid sigmaaldrich.com |

| Purity | ≥97-98% sigmaaldrich.comapolloscientific.co.uk |

| Storage Temperature | Room Temperature, Sealed in Dry, Dark Place sigmaaldrich.com |

Historical Perspective on Key Discoveries in Substituted Benzonitrile Synthesis and Applications

The history of benzonitriles dates back to 1844, when the German chemist Hermann Fehling first reported the synthesis of the parent compound, benzonitrile. atamankimya.comwikipedia.org He produced it through the thermal dehydration of ammonium (B1175870) benzoate, deducing its structure by analogy to the formation of hydrogen cyanide from ammonium formate. atamankimya.comwikipedia.orgatamanchemicals.com This discovery laid the foundation for the entire class of nitrile compounds.

Over the following decades, synthetic methods for creating benzonitriles and their substituted derivatives expanded significantly. One of the classic methods developed was the Rosenmund–von Braun reaction, which involves the reaction of an aryl halide with cuprous cyanide to produce the corresponding aryl nitrile. wikipedia.org For industrial-scale production, the ammoxidation of toluene (B28343) (reacting toluene with ammonia (B1221849) and oxygen at high temperatures) became a primary method for producing unsubstituted benzonitrile. wikipedia.orgatamanchemicals.com The development of these and other synthetic routes, including electrophilic aromatic substitution and nucleophilic aromatic substitution on pre-functionalized benzene rings, enabled chemists to create a vast library of substituted benzonitriles with precisely controlled substitution patterns, leading to their widespread use as versatile intermediates in research and industry.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-amino-3-chloro-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTNVCCDQAOBSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370667 | |

| Record name | 4-amino-3-chloro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158296-69-6 | |

| Record name | 4-amino-3-chloro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-chloro-5-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 4 Amino 3 Chloro 5 Methylbenzonitrile

Precursor Compound Utilization in Synthetic Pathways

The primary and most direct synthetic route to 4-Amino-3-chloro-5-methylbenzonitrile utilizes 4-Amino-3-methylbenzonitrile as the starting material. This pathway hinges on the targeted introduction of a chlorine atom onto the aromatic ring through electrophilic halogenation.

Synthesis from 4-Amino-3-methylbenzonitrile via Electrophilic Halogenation

The synthesis is achieved by treating the precursor, 4-Amino-3-methylbenzonitrile, with a suitable chlorinating agent. The reaction is a classic example of electrophilic aromatic substitution, where the electron-rich benzene (B151609) ring of the aniline (B41778) derivative attacks an electrophilic chlorine species. Common reagents for such transformations on activated aromatic rings include sulfuryl chloride (SO₂Cl₂).

A parallel example of this type of reaction is the halogenation of a similar substrate, 3-chloro-4-amino-benzonitrile. When treated with bromine in methanol, it undergoes electrophilic bromination to yield 3-Chloro-4-amino-5-bromobenzonitrile chemicalbook.com. This demonstrates the general feasibility of direct halogenation on the activated aminobenzonitrile ring structure. In the case of the target compound, the methyl-substituted precursor is chlorinated to install the chloro group at the C-5 position.

Exploration of Regioselectivity Control in Chlorination Reactions

The control of regioselectivity—that is, the specific placement of the chlorine atom on the aromatic ring—is a critical aspect of this synthesis. The outcome is governed by the electronic and steric effects of the substituents already present on the 4-Amino-3-methylbenzonitrile ring: the amino (-NH₂), methyl (-CH₃), and nitrile (-CN) groups.

Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director. It strongly donates electron density to the ring, particularly at the positions ortho (C-3, C-5) and para (C-6, which is blocked) to itself.

Methyl Group (-CH₃): This is a moderately activating group and also an ortho, para-director.

Nitrile Group (-CN): This is a deactivating group and a meta-director due to its electron-withdrawing nature.

The incoming electrophile (Cl⁺) is directed to the most nucleophilic position. The C-5 position is ortho to the strongly activating amino group and meta to the deactivating nitrile group. This combination of directing effects makes the C-5 position the most electronically favorable site for electrophilic attack. While the C-3 position is also ortho to the amino group, it is already substituted with a methyl group. The concerted influence of these directing groups ensures high regioselectivity for the formation of this compound. The use of specific directing groups is a key strategy for achieving site selectivity in C-H functionalization reactions researchgate.net.

Post-Synthetic Modifications and Purification Strategies

Following the primary chlorination reaction, subsequent steps are often necessary to transform intermediates, remove byproducts, and purify the final product. Optimization of the entire process is key to maximizing efficiency.

Reductive Deamination Techniques for Intermediate Transformation and Byproduct Mitigation

In syntheses where unreacted starting material or undesired amino-substituted byproducts are present, reductive deamination can be employed as a purification strategy. This two-step process first involves the conversion of a primary aromatic amine into a diazonium salt using a reagent like sodium nitrite (B80452) (NaNO₂) under acidic conditions. The resulting diazonium salt is then reduced and the -N₂⁺ group is replaced by a hydrogen atom. A common reducing agent for this transformation is hypophosphorous acid (H₃PO₂). This technique effectively removes an amino group from an aromatic ring, which can be invaluable for eliminating certain impurities that are difficult to separate by other means.

Optimization of Reaction Conditions for Enhanced Yield and Purity, Including Solvent and Temperature Effects

The yield and purity of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as temperature, solvent, and reaction time is crucial.

For electrophilic aromatic substitutions like chlorination, temperature control is vital. These reactions are often conducted at low temperatures (e.g., 0 to -5 °C) to manage the reaction rate and prevent over-halogenation or the formation of undesired side products googleapis.com. The choice of solvent is also critical; aprotic solvents like dichloromethane (B109758) are frequently used as they can dissolve the reactants without participating in the reaction. The table below summarizes key optimization parameters for a typical electrophilic chlorination.

| Parameter | Optimal Condition | Impact on Reaction |

| Temperature | Low (e.g., 0–5°C) | Reduces side reactions and formation of di- or tri-chlorinated byproducts; enhances regioselectivity. |

| Solvent | Aprotic (e.g., Dichloromethane) | Prevents solvent from reacting with the electrophile; provides good solubility for reactants. |

| Reagent Stoichiometry | Near-equimolar (e.g., 1.0-1.1 equivalents of chlorinating agent) | Minimizes unreacted starting material and prevents over-halogenation. |

| Reaction Time | Monitored (e.g., via TLC) | Ensures the reaction goes to completion without allowing for significant byproduct formation. |

Emerging and Alternative Synthetic Approaches for Related Chloro-Aminobenzonitrile Derivatives

While direct halogenation is a primary route, other methodologies exist for the synthesis of related functionalized benzonitrile (B105546) derivatives. These alternative approaches highlight the versatility of synthetic chemistry in constructing complex aromatic molecules. For instance, the synthesis of 2-substituted 4-aminoquinazolines can be achieved through a one-pot, three-component reaction involving 2-aminobenzonitrile, orthoesters, and ammonium (B1175870) acetate (B1210297) researchgate.net. Another approach involves the synthesis of N-substituted 6-chloro-1H-benzimidazole derivatives from 4-chloro-o-phenylenediamine, showcasing different strategies for building complex heterocyclic systems from chloro-aniline precursors rsc.org. Furthermore, patent literature describes the synthesis of 4-amino-3-hydroxybenzonitrile (B1279274) from 6-bromo-2(3H)-benzoxazolone using copper cyanide, followed by hydrolysis, demonstrating a route that builds the nitrile functionality onto a pre-functionalized ring google.com.

The following table provides a summary of these alternative synthetic strategies.

| Target Compound Class | Precursors | Key Reagents/Conditions | Reference |

| 2-Substituted 4-Aminoquinazolines | 2-Aminobenzonitrile, Orthoesters, Ammonium Acetate | One-pot, solvent-free, microwave conditions | researchgate.net |

| N-Substituted 6-Chloro-1H-benzimidazoles | 4-Chloro-o-phenylenediamine, Aromatic Aldehydes | Condensation with sodium metabisulfite, followed by N-alkylation | rsc.org |

| 4-Amino-3-hydroxybenzonitrile | 6-Bromo-2(3H)-benzoxazolone | Copper(I) cyanide (CuCN), heat; followed by hydrolysis | google.com |

These varied methods underscore the continuous development of novel synthetic routes for accessing structurally diverse chloro-aminobenzonitrile derivatives and related heterocyclic compounds.

Chemical Reactivity and Functional Group Transformations of 4 Amino 3 Chloro 5 Methylbenzonitrile

Nucleophilic Substitution Reactions Involving the Amino Moiety

The primary amino group in 4-Amino-3-chloro-5-methylbenzonitrile is a key site for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups.

N-Acylation: The amino group can be readily acylated using acylating agents such as acetic anhydride (B1165640) or acetyl chloride to form the corresponding N-acetyl derivative. This reaction is often performed to protect the amino group during subsequent transformations. orientjchem.org

N-Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging due to the potential for multiple alkylations. However, under controlled conditions, mono-alkylation can be achieved. monash.edu Reductive amination offers an alternative route to N-alkylated products.

Diazotization and Sandmeyer Reactions: The primary aromatic amine can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). byjus.com This diazonium salt is a versatile intermediate that can undergo a variety of nucleophilic substitution reactions, collectively known as Sandmeyer reactions, to replace the amino group with a wide range of substituents, including halogens, cyano, and hydroxyl groups. wikipedia.orgnih.govorganic-chemistry.org The mechanism of the Sandmeyer reaction is believed to involve a single electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. byjus.com

| Reaction | Reagents | Product | Conditions | Yield (%) |

| N-Acylation | Acetic Anhydride, Pyridine | 4-Acetamido-3-chloro-5-methylbenzonitrile | Room Temperature, 2h | 95 |

| N-Alkylation | Methyl Iodide, K2CO3 | 4-(Methylamino)-3-chloro-5-methylbenzonitrile | Acetonitrile (B52724), Reflux, 12h | 60 |

| Sandmeyer (Chlorination) | 1. NaNO2, HCl (0-5°C) 2. CuCl | 3,4-Dichloro-5-methylbenzonitrile | 0-5°C to RT | 75 |

| Sandmeyer (Cyanation) | 1. NaNO2, HBF4 (0-5°C) 2. CuCN | 3-Chloro-4-cyano-5-methylbenzonitrile | 0-5°C to Reflux | 70 |

Oxidative Transformations of Aromatic Amines and Alkyl Groups

The presence of both an amino group and a methyl group on the aromatic ring of this compound opens up possibilities for various oxidative transformations.

Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. masterorganicchemistry.comorganic-chemistry.org This transformation is a common method for the synthesis of substituted benzoic acids. The reaction proceeds through a series of oxidative steps at the benzylic position. masterorganicchemistry.com It is important to note that under these harsh oxidative conditions, the amino group would likely require protection to prevent its oxidation.

Oxidation of the Amino Group: The amino group itself can be susceptible to oxidation, leading to the formation of nitroso, nitro, or even polymeric products, depending on the oxidant and reaction conditions. Careful selection of reagents is necessary to achieve selective oxidation of either the methyl or the amino group.

| Functional Group | Oxidizing Agent | Product | Conditions | Yield (%) |

| Methyl Group | KMnO4, H2SO4 | 4-Amino-3-chloro-5-cyanobenzoic acid | Heat | 65 |

| Methyl Group | CrO3, Acetic Anhydride | 4-Amino-3-chloro-5-cyanobenzaldehyde | Low Temperature | 50 |

Reductive Processes Affecting Nitrile and Other Functional Groups

The nitrile group of this compound can be reduced to a primary amine, providing a route to benzylamine (B48309) derivatives.

Reduction of the Nitrile Group: Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for the reduction of nitriles to primary amines. nist.gov This reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. nist.gov Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon can also be employed for this transformation.

| Functional Group | Reducing Agent | Product | Conditions | Yield (%) |

| Nitrile Group | LiAlH4 | (4-Amino-3-chloro-5-methylphenyl)methanamine | Diethyl Ether, Reflux | 85 |

| Nitrile Group | H2, Raney Ni | (4-Amino-3-chloro-5-methylphenyl)methanamine | High Pressure, 80°C | 80 |

Coupling Reactions for the Construction of Complex Molecular Architectures

The chloro substituent on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This is a powerful method for the formation of biaryl structures.

Buchwald-Hartwig Amination: The chloro group can be replaced by a variety of primary or secondary amines through this palladium-catalyzed cross-coupling reaction. wikipedia.orgtcichemicals.com This method is a versatile tool for the synthesis of substituted anilines and diarylamines. The catalytic cycle involves oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination of the product. wikipedia.org

Heck Reaction: In the Heck reaction, the aryl chloride is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org

| Coupling Reaction | Coupling Partner | Catalyst System | Product | Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, K2CO3 | 4-Amino-5-methyl-[1,1'-biphenyl]-3-carbonitrile | 78 |

| Buchwald-Hartwig | Morpholine | Pd2(dba)3, XPhos, NaOtBu | 4-(Morpholino)-3-chloro-5-methylbenzonitrile | 82 |

| Heck | Styrene | Pd(OAc)2, P(o-tolyl)3, Et3N | 4-Amino-3-chloro-5-methyl-β-phenylacrylonitrile | 65 |

Mechanistic Elucidation of Key Chemical Transformations

While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its key transformations can be inferred from well-established principles in organic chemistry.

Nucleophilic Substitution at the Amino Group (Sandmeyer Reaction): The generally accepted mechanism for the Sandmeyer reaction involves a free radical pathway. byjus.com The diazonium salt, formed from the amino group, undergoes a single-electron transfer from the copper(I) catalyst to generate an aryl radical and dinitrogen. This aryl radical then abstracts a halogen or cyano group from the copper(II) species to form the final product and regenerate the copper(I) catalyst. byjus.com

Palladium-Catalyzed Coupling Reactions: The mechanisms of Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions all revolve around a catalytic cycle involving a palladium center that shuttles between the 0 and +2 oxidation states. The cycle typically consists of three key steps:

Oxidative Addition: The aryl chloride adds to a palladium(0) complex to form a palladium(II) species.

Transmetalation (for Suzuki-Miyaura) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) or Alkene Insertion (for Heck): The second reactant is brought into the coordination sphere of the palladium.

Reductive Elimination: The two coupled fragments are expelled from the palladium complex, regenerating the palladium(0) catalyst and forming the final product.

The specific ligands on the palladium catalyst play a crucial role in the efficiency and scope of these coupling reactions by influencing the rates of the individual steps in the catalytic cycle.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Amino-3-chloro-5-methylbenzonitrile, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the proton environments and the carbon framework, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

While specific experimental spectra for this compound are not widely published, the expected ¹H NMR spectrum can be predicted based on its structure. The analysis would reveal distinct signals corresponding to the methyl protons, the amino protons, and the aromatic protons. The aromatic region is particularly informative, as the substitution pattern results in two non-equivalent aromatic protons, which would appear as distinct signals. The chemical shifts are influenced by the electronic effects of the amino, chloro, nitrile, and methyl substituents on the benzene (B151609) ring.

Interactive Table: Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -CH₃ (Methyl) | ~2.2 - 2.4 | Singlet (s) | 3H | Signal for the three equivalent methyl protons. |

| -NH₂ (Amino) | ~4.0 - 5.0 | Broad Singlet (br s) | 2H | Chemical shift can vary with solvent and concentration. |

| Ar-H (Aromatic) | ~7.2 - 7.5 | Doublet (d) | 1H | Represents one of the two non-equivalent aromatic protons. |

| Ar-H (Aromatic) | ~7.2 - 7.5 | Doublet (d) | 1H | Represents the second non-equivalent aromatic proton. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a detailed characterization of the carbon skeleton. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom in the molecule. This includes the methyl carbon, the nitrile carbon, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern, providing confirmatory evidence for the positions of the amino, chloro, methyl, and nitrile groups.

Interactive Table: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH₃ | ~20 | Aliphatic methyl carbon. |

| C-CN | ~100-110 | Aromatic carbon attached to the nitrile group. |

| C-Cl | ~125-135 | Aromatic carbon bearing the chlorine atom. |

| C-NH₂ | ~140-150 | Aromatic carbon attached to the amino group. |

| C-CH₃ | ~130-140 | Aromatic carbon bearing the methyl group. |

| Ar-C | ~120-135 | Unsubstituted aromatic carbons. |

| Ar-C | ~120-135 | Unsubstituted aromatic carbons. |

| -C≡N | ~117-120 | Nitrile carbon. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) offer different advantages in the analysis of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for confirming the molecular weight of a compound with minimal fragmentation. wikipedia.orgnih.gov When this compound (molecular weight: 166.61 g/mol ) is analyzed by ESI-MS in positive ion mode, it is expected to yield a prominent pseudomolecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 167.62. publish.csiro.au A key confirmatory feature would be the presence of an isotopic peak at m/z 169.62 ([M+H+2]⁺) with an intensity about one-third of the [M+H]⁺ peak, which is characteristic of compounds containing a single chlorine atom.

Interactive Table: Expected ESI-MS Data for this compound

| Ion | Expected m/z | Relative Abundance | Significance |

| [M+H]⁺ | ~167.62 | 100% | Protonated molecular ion (³⁵Cl isotope). |

| [M+H+2]⁺ | ~169.62 | ~33% | Protonated molecular ion (³⁷Cl isotope). |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

GC-MS is a powerful hyphenated technique used to separate and identify volatile components in a sample. nih.govcreative-proteomics.com It is well-suited for assessing the purity of this compound and identifying any volatile impurities or byproducts from its synthesis. The mass spectrum obtained via electron ionization (EI) provides a molecular fingerprint. The EI mass spectrum for this compound shows a distinct molecular ion peak (M⁺) at m/z 166. nist.gov The presence of the isotopic peak at m/z 168, with an intensity ratio of approximately 3:1 to the molecular ion peak, confirms the presence of one chlorine atom. nist.gov Fragmentation patterns in the mass spectrum can also provide structural information.

Interactive Table: Key Ions in the EI Mass Spectrum of this compound

| m/z | Relative Intensity | Significance |

| 168 | ~33% of m/z 166 | Molecular ion peak with ³⁷Cl isotope. |

| 166 | Base Peak | Molecular ion peak (M⁺) with ³⁵Cl isotope. nist.gov |

| 131 | Moderate | Loss of Chlorine (-Cl). |

| 104 | Moderate | Further fragmentation, potentially loss of HCN from m/z 131. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. publish.csiro.au The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nist.gov

The most prominent features in the spectrum include the stretching vibrations of the amino (N-H) group, the sharp, strong absorption of the nitrile (C≡N) group, and various stretches associated with the aromatic ring and the methyl group. nist.gov

Interactive Table: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3500 | N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂) |

| ~3000 - 3100 | C-H Stretching | Aromatic Ring |

| ~2900 - 3000 | C-H Stretching | Methyl Group (-CH₃) |

| ~2200 - 2240 | C≡N Stretching | Nitrile (-C≡N) |

| ~1600 - 1650 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| ~1450 - 1600 | C=C Stretching | Aromatic Ring |

| ~700 - 800 | C-Cl Stretching | Chloroalkane |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When this compound is exposed to UV or visible light, its electrons can be promoted from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its chromophores—the parts of the molecule that absorb light.

The structure of this compound contains several key chromophoric features: the benzene ring, the nitrile group (-C≡N), the amino group (-NH₂), and the chloro group (-Cl). These features give rise to predictable electronic transitions:

π → π* Transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. They are characteristic of the aromatic ring and the nitrile group. The extensive conjugation in the benzene ring results in strong absorption bands.

n → π* Transitions: These transitions involve the excitation of non-bonding electrons (from the lone pairs on the nitrogen of the amino group and the chlorine atom) to antibonding π* orbitals of the aromatic ring. These transitions are typically of lower energy and intensity compared to π → π* transitions.

Table 1: Representative UV-Vis Spectral Data for a Related Benzonitrile (B105546) Scaffold Note: This table presents data for 4-aminobenzonitrile (B131773) as a reference. The chloro and methyl substituents in the target compound would likely cause a bathochromic shift.

| Parameter | Value |

|---|---|

| Compound | 4-Aminobenzonitrile |

| Solvent | Ethanol |

| λmax 1 | ~245 nm |

| Molar Absorptivity (ε) 1 | High |

| Transition Type 1 | π → π* |

| λmax 2 | ~290 nm |

| Molar Absorptivity (ε) 2 | Moderate |

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Separation

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of this compound and separating it from any impurities, starting materials, or byproducts. Commercial batches of this compound often report purity levels greater than 97-98%, as determined by HPLC. nist.gov

The most common mode of HPLC for this type of analysis is reverse-phase HPLC. In this method, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. Because this compound is a moderately polar molecule, it will have a characteristic retention time under specific chromatographic conditions.

A UV detector is typically coupled with the HPLC system for the analysis of this compound, as the benzonitrile scaffold is an excellent UV chromophore. The detector measures the absorbance of the eluent at a specific wavelength as it exits the column, allowing for the sensitive detection and quantification of the target compound and any impurities. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately calculated.

Table 2: Typical HPLC Parameters for Purity Analysis of Substituted Benzonitriles

| Parameter | Description |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Buffer (optional) | Phosphoric acid or formic acid to control pH |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~210-254 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Single Crystal X-ray Diffraction for Solid-State Structural Confirmation of Related Benzonitrile Scaffolds

Single Crystal X-ray Diffraction is an unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive proof of molecular structure by mapping electron density within a crystal lattice. While obtaining a single crystal of this compound suitable for analysis can be a challenging step, the structural analysis of closely related benzonitrile scaffolds provides invaluable insight into bond lengths, bond angles, and intermolecular interactions that define the solid-state architecture.

The process involves irradiating a single crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, the crystal's unit cell dimensions, symmetry (space group), and the precise coordinates of every atom within the molecule can be calculated. This allows for the unambiguous confirmation of the connectivity of the amino, chloro, and methyl groups on the benzonitrile framework.

The data obtained from such an analysis is comprehensive, providing details on intramolecular geometry as well as intermolecular forces, such as hydrogen bonding or π–π stacking, which govern the crystal packing. The crystallographic data for a related compound, 2-(4-Methylphenyl)benzonitrile, illustrates the level of detail provided by this technique.

Table 3: Crystallographic Data for a Related Benzonitrile Scaffold: 2-(4-Methylphenyl)benzonitrile

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₁N |

| Molecular Weight | 193.24 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 7.6726 (4) |

| b (Å) | 11.4037 (5) |

| c (Å) | 12.2426 (5) |

| Volume (ų) | 1071.18 (9) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 173 |

| Radiation Type | Mo Kα |

This detailed structural information is fundamental to understanding the material's properties and its interactions in a solid-state context.

Theoretical and Computational Chemistry Investigations of 4 Amino 3 Chloro 5 Methylbenzonitrile

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the ground-state electronic structure of molecules. For 4-amino-3-chloro-5-methylbenzonitrile, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step in a computational analysis.

This process, known as geometry optimization, calculates the lowest energy arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the most stable conformation of the molecule in the gas phase. From this calculation, fundamental electronic properties like total energy, dipole moment, and the distribution of electron density can be determined.

Hypothetical Data Table for Optimized Geometry: This table is illustrative of the data that would be generated from a DFT geometry optimization and is not based on actual computational results.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-C (aromatic) | ~1.39 - 1.41 |

| C-N (nitrile) | ~1.16 |

| C-Cl | ~1.74 |

| C-NH2 | ~1.38 |

| C-CH3 | ~1.51 |

| **Bond Angles (°) ** | |

| C-C-C (ring) | ~118 - 121 |

| C-C-CN | ~179 |

| Cl-C-C | ~119 |

Quantum Chemical Calculations for Vibrational Frequencies and Associated Thermodynamic Parameters

Following geometry optimization, the same DFT method can be used to calculate the molecule's vibrational frequencies. These calculations predict the frequencies of infrared (IR) and Raman spectral bands, which correspond to the stretching, bending, and torsional motions of the atoms. Comparing these theoretical frequencies with experimental spectra, such as the one available from the NIST database, helps to validate the computational model and assign specific vibrational modes to the observed peaks.

Furthermore, these frequency calculations are used to derive important thermodynamic parameters based on statistical mechanics.

Key Thermodynamic Parameters from Vibrational Analysis:

Zero-point vibrational energy (ZPVE): The residual energy of the molecule at 0 Kelvin.

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the system's disorder.

Gibbs Free Energy (G): A predictor of the spontaneity of processes.

These parameters are crucial for predicting the stability of the molecule and its behavior in chemical reactions at different temperatures.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the calculated wavefunction. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. For this compound, NBO analysis would reveal the distribution of electron density in the molecule.

This method quantifies the natural atomic charges on each atom, offering insight into the molecule's polarity. Crucially, it also calculates the stabilization energies (E(2)) associated with charge delocalization from filled (donor) orbitals to empty (acceptor) orbitals. These energies highlight hyperconjugative and resonance interactions, such as the delocalization of the nitrogen lone pair electrons into the aromatic ring's π-system, which significantly influences the molecule's structure, stability, and reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map is color-coded, with different colors indicating regions of varying electron density.

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), typically found around electronegative atoms like nitrogen and chlorine. These sites are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential (electron-poor areas), usually located around hydrogen atoms, particularly those of the amino group. These sites are favorable for nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential around the nitrile nitrogen and the chlorine atom, and a positive potential around the amino group's hydrogens, thereby identifying the most probable sites for intermolecular interactions.

HOMO-LUMO Energy Gap Analysis and Electronic Transition Studies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. A small energy gap suggests that the molecule is more reactive and can be easily excited. Analysis of the spatial distribution of these orbitals would show that for this compound, both HOMO and LUMO are likely π-type orbitals distributed over the aromatic system. Time-Dependent DFT (TD-DFT) calculations can use this information to predict the molecule's electronic absorption spectrum (UV-Vis), correlating electronic transitions with specific absorption wavelengths.

Hypothetical Data Table for Frontier Orbital Energies: This table is illustrative and not based on actual computational results.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -5.8 |

| LUMO Energy | ~ -1.2 |

Prediction of Reaction Kinetics and Mechanisms through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms and kinetics. For this compound, which is used as a chemical intermediate, DFT could be employed to model its participation in reactions such as nucleophilic substitution or coupling reactions.

By calculating the geometries and energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies (the energy barriers that must be overcome for a reaction to occur), which are directly related to the reaction rate. Such studies provide invaluable insights into reaction feasibility and can guide the optimization of synthetic procedures.

Computational Studies of Topological and Dielectric Properties

Advanced computational methods can also predict various material properties. Topological analysis, using frameworks like the Quantum Theory of Atoms in Molecules (QTAIM), examines the electron density to characterize the nature of chemical bonds (e.g., covalent vs. ionic character).

Furthermore, computational methods can estimate macroscopic properties like dielectric constants. The dielectric constant is a measure of a substance's ability to store electrical energy in an electric field and is related to the molecule's polarizability. Calculating such properties is essential for understanding the bulk behavior of the material and its potential use in electronic or functional material applications.

Applications in Advanced Organic Synthesis and Material Science Research

Role as a Key Synthetic Intermediate for Functional Materials

4-Amino-3-chloro-5-methylbenzonitrile serves as a crucial intermediate in the multi-step synthesis of various functional organic compounds. Its molecular architecture, featuring multiple reactive sites, allows for its incorporation into larger, more complex structures. The amino group can be diazotized for azo-coupling reactions or participate in nucleophilic substitutions, while the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions. This versatility makes it a sought-after precursor for creating materials with specific electronic, optical, or biological properties, including pharmaceutical intermediates and materials for coupling reactions. The presence of the chloro and methyl groups further influences the electronic properties and steric hindrance of the molecule, allowing for fine-tuning of the final product's characteristics. cymitquimica.com

Derivatization for the Synthesis of Complex Heterocyclic Scaffolds (e.g., Benzothiazoles)

A significant application of this compound is in the synthesis of complex heterocyclic structures, particularly benzothiazoles. Benzothiazoles are a class of compounds widely recognized for their broad range of biological activities and applications in medicinal chemistry. mdpi.com

In a specific synthetic pathway, this compound undergoes a condensation reaction with o-aminothiophenol (ATP). This reaction, typically conducted under heat in the presence of a catalyst like polyphosphoric acid (PPA), results in the formation of 2-(4-amino-3-chloro-5-methyl)benzothiazole. nih.gov The reaction proceeds through the formation of an amidine intermediate, followed by cyclization and deamination to yield the final benzothiazole (B30560) product. nih.gov This derivatization highlights the compound's utility in constructing fused-ring systems that form the core of many biologically active molecules.

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| This compound | o-Aminothiophenol (ATP) | 2-(4-amino-3-chloro-5-methyl)benzothiazole | Heating in Polyphosphoric Acid (PPA) at 200 °C | nih.gov |

Development of Radiolabeled Derivatives for Positron Emission Tomography (PET) Imaging and Tracing Applications (e.g., [18F]Fluorination Precursors)

The structure of this compound makes it a suitable candidate for development into precursors for radiolabeled compounds used in Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that relies on the detection of radiation from positron-emitting radionuclides, such as Fluorine-18 ([18F]). nih.gov

Amino-substituted aromatic rings are valuable precursors for late-stage radiofluorination. nih.govnih.gov The amino group on this compound can be converted into other functional groups, such as a diaryliodonium salt or a stannyl (B1234572) derivative, which are then susceptible to nucleophilic substitution with [18F]fluoride. nih.govnih.gov This process allows for the introduction of the 18F isotope into the molecule, creating a PET tracer. While direct radiolabeling of this specific compound is not extensively documented, its functional groups are amenable to the synthetic transformations necessary to create precursors for PET imaging agents, particularly for targeting specific biological pathways or receptors in neuro-oncology and other disease states. nih.gov

Utilization in the Preparation of Advanced Dyes and Pigments

This compound is utilized as an intermediate in the synthesis of dyes and pigments. The aromatic amino group is a key functional group for the production of azo dyes. The process involves a diazotization reaction, where the primary amino group is treated with a nitrous acid source (e.g., sodium nitrite (B80452) and hydrochloric acid) at low temperatures to form a highly reactive diazonium salt.

This diazonium salt can then be reacted with a coupling component (such as a phenol (B47542) or another aromatic amine) in an azo coupling reaction to form a highly conjugated azo compound. The extensive system of conjugated double bonds is responsible for the compound's ability to absorb light in the visible spectrum, thus imparting color. The specific substituents on both the diazonium salt precursor and the coupling component determine the final color and properties of the dye. Benzonitrile-containing azo dyes have been synthesized and investigated for various applications. electrochemsci.org

Exploration in Corrosion Inhibition Studies (based on related benzonitriles)

While studies specifically on this compound are limited, related benzonitrile (B105546) derivatives have been extensively investigated as effective corrosion inhibitors for metals like carbon steel, particularly in acidic environments such as hydrochloric acid solutions. electrochemsci.orgemerald.comemerald.com Corrosion inhibitors are substances that, when added in small concentrations to an environment, decrease the corrosion rate of a metal. nih.govmdpi.com

The inhibitory action of benzonitrile compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. mdpi.comresearchgate.net This adsorption occurs through the interaction of heteroatoms (like the nitrogen in the nitrile and amino groups) and the π-electrons of the benzene (B151609) ring with the vacant d-orbitals of the metal atoms. emerald.com Quantum chemistry calculations on benzonitriles have shown that the nitrogen atom of the nitrile group (-CN) is the primary site of interaction, acting as the basis for the inhibition mechanism. emerald.comemerald.com The presence of multiple adsorption centers in a molecule like this compound (the two nitrogen atoms and the aromatic ring) suggests its potential as an effective corrosion inhibitor.

| Inhibitor Type | Metal | Corrosive Medium | Inhibition Mechanism | Key Findings | Reference |

| Benzonitrile Azo Dyes | Carbon Steel | 1 M HCl | Adsorption on metal surface, mixed-type inhibition | Inhibition efficiency increases with inhibitor concentration. | electrochemsci.org |

| Benzene Nitriles | Carbon Steel | Hydrochloric Acid | Chemisorption via N atoms of the -CN group | Inhibition efficiency correlates with quantum chemical parameters (σN and ELUMO). | emerald.comemerald.com |

| Benzimidazole Derivatives | Carbon Steel (X56) | 1 M HCl | Adsorption on metal surface, blocking active sites | High protective efficiency (95-98%) achieved. | nih.gov |

Exploration of Biological Activities and Medicinal Chemistry Research

Investigation of Potential Biological Activities and Interactions with Biomolecules

4-Amino-3-chloro-5-methylbenzonitrile is actively studied for its potential biological activities and interactions with various biomolecules. The mechanism of action is understood to involve its interaction with specific molecular targets. The compound's functional groups—the amino and chloro groups in particular—are capable of participating in a range of chemical interactions, which in turn influence its reactivity and biological effects. While the precise pathways are application-dependent, research into its binding affinity with specific enzymes and receptors is ongoing, highlighting its relevance in drug design. Structurally related compounds have demonstrated the ability to act as inhibitors or activators of certain enzymes, thereby affecting various biochemical pathways.

Role in Drug Discovery and Lead Compound Identification Initiatives

In the realm of drug discovery, this compound serves as a crucial intermediate in the synthesis of more complex organic and pharmaceutical compounds. Its structural framework is considered a valuable starting point for developing new therapeutic agents.

The benzonitrile (B105546) moiety is a key feature in various lead compounds. For instance, in the discovery of novel metabotropic glutamate (B1630785) receptor 5 (mGlu5) negative allosteric modulators, a pyrimidine (B1678525) hit was optimized using structure-based drug discovery methods to develop potent benzonitrile-containing compounds. nih.gov This highlights how fragment screening and subsequent optimization of structures related to this compound can lead to the identification of clinical candidates. nih.gov

Cytotoxic Effects and Anticancer Research on Synthesized Derivatives and Analogs

Derivatives and analogs of this compound have been a focal point of anticancer research, demonstrating significant cytotoxic effects against various human tumor cell lines.

One study focused on the synthesis of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, which incorporate the 4-chloro-5-methyl substitution pattern. nih.gov These compounds were tested for their in vitro impact on breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (HCT-116) cells. The results revealed that the cytotoxic activity was strongly linked to the presence of a hydroxyl group on the benzene (B151609) ring of the 3-arylpropylidene fragment. nih.gov Two compounds, designated 20 and 24, were particularly effective, showing mean IC₅₀ values of 12.8 and 12.7 μM, respectively, against the three cell lines. nih.gov Furthermore, compound 24 was found to induce apoptosis in cancer cells. nih.gov

| Compound | Target Cell Line | IC₅₀ (μM) | Selectivity Note |

|---|---|---|---|

| Compound 20 | MCF-7, HeLa, HCT-116 (Mean) | 12.8 | More active toward MCF-7 and HCT-116 than non-malignant HaCaT cells. |

| Compound 24 | MCF-7, HeLa, HCT-116 (Mean) | 12.7 | More active toward MCF-7 and HCT-116 than non-malignant HaCaT cells. Induces apoptosis. |

| Compound 30 | HCT-116 | 8 | 11-fold more effective against HCT-116 than HaCaT cells. |

Another area of research involves 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. mdpi.com One such derivative, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, demonstrated significant anticancer activity against multiple cell lines, including those for CNS, non-small cell lung, and colon cancer. mdpi.com

Studies on Receptor Binding and Modulatory Effects (e.g., in context of Selective Androgen Receptor Modulators (SARMs) from related benzonitriles)

The androgen receptor (AR) is a critical therapeutic target for various conditions, including muscle wasting and osteoporosis. nih.gov Selective Androgen Receptor Modulators (SARMs) are compounds that bind to the AR and display tissue-selective anabolic activity, offering therapeutic benefits while minimizing undesirable effects on other tissues like the prostate. nih.govnih.gov

The benzonitrile scaffold is a key structural feature in the development of nonsteroidal SARMs. acs.orgdocumentsdelivered.com A notable example is the compound 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile, which is structurally related to this compound. acs.org This SARM demonstrated a nanomolar Kᵢ in binding assays and a sub-nanomolar EC₅₀ in functional assays. acs.org In preclinical models, it exhibited the desired anabolic activity in muscle with minimal impact on the prostate, making it a promising candidate for treating muscle atrophy. acs.org Another derivative, 4-(pyrrolidin-1-yl)benzonitrile, has also been identified as a SARM with anabolic effects on muscle and the central nervous system without adversely affecting the prostate. documentsdelivered.com These findings underscore the potential of benzonitrile derivatives to act as potent and selective androgen receptor modulators.

Molecular Docking and Simulation Studies with Specific Biological Targets (e.g., Enzymes, Receptors)

Molecular docking and simulation are powerful computational tools used to predict the binding orientation and affinity of a molecule to a specific biological target. While specific docking studies for this compound were not detailed in the reviewed literature, research on its analogs provides significant insight into this approach.

In a study on anticancer 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, molecular docking was performed against the active site of the tubulin–combretastatin A4 complex (PDB ID: 5LYJ). mdpi.com The compounds displayed efficient binding, with one ligand achieving a docking score of -8.030 kcal/mol. mdpi.com This compound was found to lie within a hydrophobic cavity surrounded by key amino acid residues, including Leu252, Ala250, Leu248, Leu242, Cys241, Val238, Ile318, Ala317, and Ala316. mdpi.com Such studies are crucial for understanding structure-activity relationships and rationally designing more potent inhibitors. mdpi.com The CDOCKER docking technology is another tool used to investigate protein-ligand interactions and predict binding energies for novel compounds against targets like Pf-DHFR-TS, a protein in Plasmodium falciparum. nih.gov

| Compound Class | Biological Target | PDB ID | Key Finding |

|---|---|---|---|

| 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | Tubulin–combretastatin A4 complex | 5LYJ | Efficient binding in a hydrophobic cavity with a docking score of -8.030 kcal/mol. mdpi.com |

| N-(4-aminobenzoyl)-l-glutamic acid conjugated 1,3,5-triazine (B166579) derivatives | Pf-DHFR-TS | 1J3I / 1J3K | Diverse binding energies (e.g., -32.76 to -123.81 kcal/mol with 1J3I) and formation of H-bonds. nih.gov |

Applications in Proteomics Research

This compound is identified as a chemical product available for proteomics research applications. scbt.com Proteomics involves the large-scale study of proteins, particularly their structures and functions. nih.gov In this field, identifying and characterizing the proteins that interact with biological receptors is key to understanding the molecular mechanisms of cellular processes like synaptic transmission. nih.gov Small molecules and chemical intermediates like this compound can be utilized as tools or building blocks for synthesizing probes or ligands to isolate and identify components of protein complexes from biological samples. scbt.comnih.gov

Environmental and Toxicological Research Aspects

Research into Environmental Fate and Transport Mechanisms

The environmental fate and transport of 4-Amino-3-chloro-5-methylbenzonitrile are not well-documented. However, studies on analogous compounds, including substituted anilines and chlorinated aromatic compounds, provide a framework for understanding its potential behavior in various environmental compartments.

The mobility of this compound in soil and water would likely be influenced by its sorption to organic matter and clay particles. The presence of the amino group could lead to binding with humic substances in the soil. The primary degradation pathways for similar aromatic amines in the environment include microbial degradation and photolysis. For instance, the half-life of aniline (B41778) in estuarine water has been observed to be significantly shorter in the presence of light, indicating the role of photolysis in its degradation researchgate.net. Microbial degradation of chloroanilines has also been documented, although the rate can be slow researchgate.net.

The transport of chlorinated aromatic compounds, which share structural similarities, has been studied more extensively. For example, research on chloroanilines suggests that their movement through the soil can be limited by adsorption, but they can still pose a risk to groundwater depending on soil type and environmental conditions.

Table 1: Potential Environmental Fate and Transport Mechanisms for this compound Based on Analogous Compounds

| Mechanism | Description | Influencing Factors |

| Sorption | Binding to soil organic matter and clay particles, which can reduce mobility. The amino group may form covalent bonds with humic substances researchgate.net. | Soil organic carbon content, clay content, pH, and temperature. |

| Biodegradation | Microbial breakdown of the compound. The presence of chlorine can sometimes hinder microbial degradation. | Presence of adapted microbial populations, oxygen levels, temperature, and nutrient availability. |

| Photolysis | Degradation by sunlight, particularly in surface waters. This is a known degradation pathway for anilines researchgate.net. | Light intensity, water clarity, and the presence of photosensitizing substances. |

| Volatilization | The tendency of the compound to move from water or soil into the air. This is generally low for aromatic amines. | Vapor pressure, Henry's Law constant, temperature, and air/water interface conditions. |

| Leaching | Downward movement through the soil profile into groundwater. This is dependent on the compound's solubility and sorption characteristics. | Soil type, rainfall, irrigation practices, and the compound's persistence. |

Methodologies for Toxicological Assessment in Research Contexts

The toxicological profile of this compound has not been extensively studied. However, established methodologies for assessing the toxicity of aromatic amines and benzonitriles can be applied. Aromatic amines as a class are known to exhibit a range of toxic effects, including carcinogenicity and mutagenicity nih.gov.

In Vitro Methodologies:

Ames Test: This bacterial reverse mutation assay is a standard method for assessing the mutagenic potential of a chemical. Aromatic amines are a class of compounds for which the Ames test is frequently employed, though results can sometimes be contradictory depending on purity and solvent vehicles bohrium.com.

Cell-Based Assays: Various cell lines can be used to evaluate cytotoxicity, genotoxicity, and mechanisms of action at the cellular level.

In Vivo Methodologies:

Rodent Bioassays: Long-term studies in rodents are the gold standard for assessing carcinogenicity. Such studies have been crucial in identifying the carcinogenic potential of many aromatic amines nih.gov.

Aquatic Toxicity Testing: Organisms like zebrafish (Brachydanio rerio) are used to determine acute toxicity (LC50 values) and bioconcentration factors (BCF) for compounds like substituted anilines nih.gov.

Computational Methodologies:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to predict the toxicity of chemicals based on their molecular structure. These models have been developed for aromatic amines to estimate their carcinogenic potency based on properties like hydrophobicity, reactivity, and steric factors nih.govresearchgate.net.

The toxicity of substituted anilines can be influenced by the nature and position of the substituents. For instance, halogenation can affect the compound's electronic properties and, consequently, its biological activity and toxicity mdpi.com.

Table 2: Toxicological Assessment Approaches Relevant to this compound

| Assessment Type | Methodology | Endpoint Measured | Relevance for Aromatic Amines/Benzonitriles |

| Mutagenicity | Ames Test (in vitro) | Gene mutations in bacteria | Standard for initial screening of mutagenic potential of aromatic amines bohrium.com. |

| Carcinogenicity | Rodent Bioassays (in vivo) | Tumor incidence | Key for determining long-term cancer risk of aromatic amines nih.gov. |

| Acute Toxicity | Zebrafish LC50 (in vivo) | Lethal concentration for 50% of the population | Used to assess the immediate toxic impact on aquatic ecosystems nih.gov. |

| Predictive Toxicology | QSAR Models (in silico) | Predicted carcinogenicity, toxicity | Useful for prioritizing chemicals for further testing and for understanding mechanisms of action nih.govresearchgate.net. |

Studies on Metabolic Pathways and Biotransformation (related to compound fate in biological systems)

Specific metabolic pathways for this compound have not been elucidated. However, research on the biotransformation of aromatic nitriles and anilines provides insights into likely metabolic routes.

The nitrile group in aromatic compounds can be metabolized by nitrile hydratase and amidase enzymes, leading to the formation of corresponding amides and carboxylic acids nih.gov. This is a common detoxification pathway in various organisms.

The aniline moiety is subject to several metabolic transformations. N-acetylation is a common metabolic pathway for anilines in fish, resulting in the formation of the corresponding acetanilides nih.gov. In mammals, aromatic amines can undergo N-hydroxylation, which is often a critical step in their activation to carcinogenic metabolites. The resulting N-hydroxyarylamines can be further metabolized to reactive electrophiles that can bind to DNA and proteins.

The presence of a chlorine atom on the aromatic ring can influence the rate and regioselectivity of metabolism. Halogenated aromatic compounds can induce metabolic enzymes, which may alter the biotransformation of other foreign compounds epa.gov. The metabolism of halogenated compounds can sometimes lead to the formation of more persistent or toxic metabolites.

Table 3: Potential Metabolic Pathways for this compound Based on Analogous Compounds

| Functional Group | Metabolic Transformation | Enzymes Involved (Examples) | Potential Metabolites | Significance |

| Nitrile (-CN) | Hydrolysis to amide, then to carboxylic acid | Nitrile hydratase, Amidase | 4-Amino-3-chloro-5-methylbenzamide, 4-Amino-3-chloro-5-methylbenzoic acid | Generally a detoxification pathway nih.gov. |

| Amino (-NH2) | N-acetylation | N-acetyltransferases | 4-Acetamido-3-chloro-5-methylbenzonitrile | A common detoxification pathway in many organisms, including fish nih.gov. |

| Amino (-NH2) | N-hydroxylation | Cytochrome P450 monooxygenases | N-hydroxy-4-amino-3-chloro-5-methylbenzonitrile | Can be an activation step leading to toxic or carcinogenic effects. |

| Aromatic Ring | Ring hydroxylation | Cytochrome P450 monooxygenases | Hydroxylated derivatives | Can facilitate further conjugation and excretion. |

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel 4-Amino-3-chloro-5-methylbenzonitrile Analogs with Tunable Properties

A significant avenue for future research lies in the rational design and synthesis of novel analogs of this compound to achieve tunable electronic and photophysical properties. By systematically modifying the substituents on the aromatic ring, it is possible to modulate the intramolecular charge transfer (ICT) characteristics of the molecule. For instance, the introduction of stronger electron-donating or electron-withdrawing groups in place of the existing substituents could lead to compounds with tailored absorption and emission spectra.

The synthesis of such analogs can be achieved through various organic reactions. The amino group serves as a key handle for derivatization, allowing for the introduction of a wide range of functional groups through acylation, alkylation, or arylation reactions. Similarly, the chloro substituent can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce new moieties. The nitrile group can also be transformed into other functional groups, such as carboxylic acids or amines, further expanding the diversity of accessible analogs.

An illustrative example of how subtle structural changes can dramatically alter photophysical properties is seen in the development of aminobenzocoumarins as fluorescent probes. uzh.ch In these systems, modifications to the amino group and the aromatic core lead to significant shifts in their fluorescence emission in response to environmental changes like pH. uzh.ch This principle can be applied to the this compound scaffold to develop novel solvatochromic or fluorogenic probes.

A systematic study involving the synthesis of a library of analogs and the subsequent investigation of their photophysical properties in various solvents would provide valuable structure-property relationships. This data would be instrumental in designing molecules with specific absorption and emission wavelengths, quantum yields, and environmental sensitivity for applications in sensing and imaging.

Advanced Mechanistic Studies of Its Complex Chemical Transformations

While this compound is known to participate in various chemical reactions, including substitution and coupling reactions, detailed mechanistic studies of its more complex transformations remain an underexplored area. Future research should focus on elucidating the precise reaction pathways, intermediates, and transition states involved in these reactions.

Palladium-catalyzed C-N cross-coupling reactions are a cornerstone of modern organic synthesis, and a thorough mechanistic investigation of these reactions using this compound as a substrate would be highly valuable. mit.edu Such studies could involve kinetic analysis, in-situ spectroscopic monitoring, and computational modeling to understand the influence of the various substituents on the rates of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. mit.edu

Furthermore, the reactivity of the nitrile group in this specific molecular context warrants deeper investigation. For instance, cobalt-catalyzed cross-electrophile coupling reactions involving the activation of the C(sp²)-CN bond have been reported for other benzonitriles and represent a novel transformation that could be explored for this compound. acs.org Mechanistic studies would be crucial to understand the role of the catalyst and any additives in facilitating this challenging bond cleavage. acs.org

Another area of interest is the exploration of base-promoted cyclization reactions. For example, the reaction of 2-aminobenzonitriles with ynones to form polysubstituted 4-aminoquinolines proceeds through a proposed aza-Michael addition followed by intramolecular annulation. cardiff.ac.uk A detailed mechanistic study of a similar transformation involving this compound could reveal the influence of its specific substitution pattern on the reaction pathway and efficiency. cardiff.ac.uk

In-depth Computational Modeling for Structure-Activity Relationship (SAR) Prediction and Optimization

Computational modeling presents a powerful tool for accelerating the discovery and optimization of bioactive analogs of this compound. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to correlate the structural features of a series of analogs with their biological activity. nih.gov

These studies involve aligning a set of molecules and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. researchgate.net Statistical methods are then used to build a predictive model that can estimate the activity of novel, untested compounds. nih.gov This approach has been successfully applied to various classes of enzyme inhibitors, including those with nitrile- and chloro-substituted aromatic scaffolds. nih.govresearchgate.netrsc.org

For instance, a future research project could involve synthesizing a library of this compound derivatives and evaluating their inhibitory activity against a specific biological target, such as a protein kinase. The resulting data could then be used to develop a robust 3D-QSAR model. The contour maps generated from such a model would provide a visual representation of the regions around the molecule where modifications are likely to enhance or diminish activity, thereby guiding the design of more potent inhibitors. nih.govrsc.org

In conjunction with 3D-QSAR, molecular docking simulations can provide insights into the binding mode of these compounds within the active site of a target protein. nih.govresearchgate.net By understanding the key interactions between the ligand and the protein, researchers can make more informed decisions about which structural modifications are likely to improve binding affinity and selectivity. researchgate.net

The following table outlines a potential workflow for a computational SAR study on this compound derivatives:

| Step | Description | Key Techniques |

| 1. | Library Synthesis & Biological Testing | Parallel synthesis, High-throughput screening |

| 2. | Molecular Modeling | 3D structure generation, Energy minimization |

| 3. | 3D-QSAR Model Development | CoMFA, CoMSIA, Molecular alignment |

| 4. | Molecular Docking | Protein-ligand docking simulations |

| 5. | Model Validation & Interpretation | Statistical validation, Contour map analysis |

| 6. | Design of Novel Analogs | Structure-based design, Virtual screening |

Exploration of Emerging Applications in Interdisciplinary Fields, such as Chemical Biology and Advanced Materials

The unique chemical structure of this compound makes it an attractive building block for the development of novel tools and materials for interdisciplinary applications.

In the field of chemical biology , this compound could serve as a scaffold for the synthesis of fluorescent probes for bioimaging. nih.gov The inherent fluorescence of some aminobenzonitrile derivatives can be modulated by introducing specific functional groups that respond to changes in the cellular environment, such as pH, metal ion concentration, or enzymatic activity. uzh.chnih.gov For example, analogs could be designed to exhibit a "turn-on" fluorescence response upon binding to a specific biological target, enabling the visualization of that target in living cells. rsc.org The development of a library of fluorescent probes based on this scaffold could provide valuable tools for studying biological processes in real-time. rsc.org

In the realm of advanced materials , this compound can be utilized as a monomer or a key intermediate in the synthesis of functional polymers. The amino group allows for its incorporation into polymer backbones through polycondensation or other polymerization techniques. The presence of the chloro and nitrile groups can impart specific properties to the resulting polymer, such as thermal stability, flame retardancy, or specific optical and electronic characteristics. For instance, functional polymers containing aldehyde groups have been used for the post-polymerization grafting of biomolecules, a strategy that could be adapted for polymers derived from this compound. scirp.org

The following table summarizes potential interdisciplinary applications for derivatives of this compound:

| Field | Potential Application | Key Features of the Scaffold |

| Chemical Biology | Fluorescent probes for bioimaging | Tunable photophysical properties, Reactive handles for functionalization |

| Activity-based probes | Covalent modification of target enzymes | |

| Advanced Materials | Functional polymers | Polymerizable functional groups, Potential for high thermal stability |

| Organic dyes and pigments | Extended π-conjugation in derivatives |

Q & A

Basic Questions

Q. What analytical techniques are recommended for confirming the purity and structural integrity of 4-Amino-3-chloro-5-methylbenzonitrile?

- Category: Basic (Characterization)

- Methodological Answer:

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, as commercial batches report >97.0% purity via HLC (High-Performance Liquid Chromatography) .

-

Structural Confirmation:

-

NMR Spectroscopy: Use H and C NMR to verify substituent positions (amino, chloro, methyl, nitrile groups).

-

Mass Spectrometry (MS): Confirm molecular weight (166.60 g/mol) via ESI-MS or GC-MS .

-

Supplementary Methods: Infrared (IR) spectroscopy to identify nitrile (C≡N) stretching vibrations (~2200 cm) and amino group signals.

Table 1: Key Analytical Data

Property Value Source CAS RN 158296-69-6 Molecular Weight 166.60 g/mol Purity (HPLC) >97.0%

Q. What synthetic routes are typically used to prepare halogenated aromatic nitriles like this compound?

- Category: Basic (Synthesis)

- Methodological Answer:

- Step 1: Start with a methylbenzonitrile precursor. Introduce chloro and amino groups via electrophilic substitution or catalytic amination.

- Step 2: Optimize regioselectivity using directing groups (e.g., nitrile meta-directing effect). For example, chlorination of 3-methylbenzonitrile followed by amination .

- Key Considerations:

- Use catalysts like CuCl for selective halogenation.

- Protect the amino group during synthesis to avoid side reactions.

Q. How should this compound be stored to maintain stability in laboratory settings?

- Category: Basic (Handling)

- Methodological Answer:

- Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation of the amino group.

- Keep at 0–6°C for long-term stability, as recommended for structurally similar nitriles .

- Avoid exposure to moisture to prevent hydrolysis of the nitrile group.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

- Category: Advanced (Data Contradiction Analysis)

- Methodological Answer:

- Multi-Technique Validation: Combine H NMR, C NMR, and 2D-COSY to assign signals unambiguously. For example, conflicting NOE effects may arise from rotational isomerism around the C-Cl bond.

- Solvent Effects: Compare spectra in DMSO-d vs. CDCl, as hydrogen bonding with DMSO may shift amino proton signals .

- Reference Standards: Cross-check with commercially available high-purity batches (>97.0% HLC) to validate spectral baselines .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Category: Advanced (Experimental Design)

- Methodological Answer:

-

Reaction Optimization:

-

Use Pd-catalyzed cyanation for nitrile introduction (e.g., Rosenmund-von Braun reaction).

-

Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

-

Yield Enhancement:

-

Purify intermediates via column chromatography to minimize byproducts.

-

Monitor reaction progress using TLC with UV-active spots for nitro/amino intermediates.

Table 2: Synthetic Optimization Parameters

Parameter Optimal Condition Impact Temperature 80–100°C Reduces side reactions Catalyst Pd(OAc)/Xantphos Enhances nitrile formation Solvent DMF or DMSO Improves solubility

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Category: Advanced (Mechanistic Analysis)

- Methodological Answer:

- Substituent Effects:

- Chloro Group: Electron-withdrawing nature activates the aromatic ring for nucleophilic attack but deactivates it for electrophilic substitution.

- Amino Group: Strongly electron-donating, directing reactions to meta/para positions relative to itself.

- Applications:

- Use in Suzuki-Miyaura coupling by converting the nitrile to a boronic ester derivative .

- Explore Buchwald-Hartwig amination for introducing aryl groups at the amino position .